molecular formula C18H20FNO5S B2944028 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 1448050-45-0

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Katalognummer B2944028
CAS-Nummer: 1448050-45-0
Molekulargewicht: 381.42
InChI-Schlüssel: WZCHMLGYPYUYCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound appears to contain a 2,3-dihydrobenzofuran moiety . This structure is a saturated five-membered oxygen heterocycle fused with a benzene ring . Compounds containing a benzofuran ring as the core have many biological activities and are the basic building blocks for drug synthesis and chemical raw materials .


Synthesis Analysis

While specific synthesis methods for your compound were not found, a related compound, ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate, was synthesized by a two-step reaction . The structure of this compound was confirmed by 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction methods .


Molecular Structure Analysis

The crystal structure of the related compound was optimized by density functional theory calculations . The results showed that the single crystal structure determined by X-ray crystal diffraction was consistent with the molecular structure after DFT optimization .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

  • Novel aminothiazole-paeonol derivatives, including those with sulfonamide groups, were synthesized and showed significant anticancer potential against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma, indicating the potential of sulfonamide derivatives in cancer treatment research (Tsai et al., 2016).

Photodynamic Therapy

  • Zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups were synthesized and characterized for their photophysical and photochemical properties, suggesting their utility as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

COX-2 Inhibition

  • A series of oxazolylbenzenesulfonamide derivatives were synthesized and evaluated for their inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, leading to the identification of a potent and selective COX-2 inhibitor, JTE-522, which entered clinical trials for the treatment of rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Enantioselective Synthesis

  • The synthesis of enantiomerically pure compounds using electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI) demonstrates the utility of sulfonamide derivatives in achieving enantioselective synthesis, which is crucial for the development of drugs with specific chiral activities (Yamamoto et al., 2011).

Zukünftige Richtungen

While specific future directions for your compound were not found, benzofuran derivatives are the focus of ongoing research due to their diverse structures and broad-spectrum chemotherapeutic properties . They could be used as lead compounds for further development of novel potential therapeutic agents .

Wirkmechanismus

Target of Action

The compound, also known as N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide, is a benzofuran derivative . Benzofuran derivatives are known to interact with biogenic amine transporters . These transporters, including the dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin transporter (hSERT), play crucial roles in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing neuronal signaling .

Mode of Action

Benzofuran derivatives generally have low hDAT selectivity, indicating that they primarily interact with hSERT . This interaction results in the release of serotonin via the transporter , leading to increased serotonin levels in the synaptic cleft. This can result in enhanced serotonergic signaling, which is associated with various physiological effects, including mood regulation and social behavior.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin signaling pathway. By interacting with hSERT, the compound can increase the concentration of serotonin in the synaptic cleft . This can enhance the activation of serotonin receptors on the postsynaptic neuron, leading to increased serotonergic signaling. The downstream effects of this can include changes in mood, cognition, and other physiological processes regulated by serotonin.

Pharmacokinetics

Benzofuran derivatives are generally lipophilic, which can facilitate their absorption and distribution in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand its bioavailability and pharmacokinetics.

Result of Action

The primary molecular effect of this compound is the increased release of serotonin via hSERT . At the cellular level, this can result in enhanced serotonergic signaling. Depending on the specific physiological context, this could potentially lead to various effects, such as mood elevation or altered cognitive function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH can affect the compound’s stability and its interactions with hSERT Additionally, the presence of other substances that interact with hSERT could potentially influence the compound’s efficacy

Eigenschaften

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO5S/c1-2-24-18-6-4-14(10-15(18)19)26(22,23)20-11-16(21)12-3-5-17-13(9-12)7-8-25-17/h3-6,9-10,16,20-21H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCHMLGYPYUYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.